molecular formula C12H8ClF3N2 B14208034 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline CAS No. 824953-11-9

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline

Cat. No.: B14208034
CAS No.: 824953-11-9
M. Wt: 272.65 g/mol
InChI Key: GRNAOUIIWIHEAX-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline typically involves the functionalization of a pyridine ring. One common method includes the chlorination and trifluoromethylation of 3-picoline, followed by aromatic nuclear chlorination . The reaction conditions often involve the use of chlorinating agents and trifluoromethylating reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

CAS No.

824953-11-9

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]aniline

InChI

InChI=1S/C12H8ClF3N2/c13-9-5-7(12(14,15)16)6-18-11(9)8-3-1-2-4-10(8)17/h1-6H,17H2

InChI Key

GRNAOUIIWIHEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N

Origin of Product

United States

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